5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]furan-2-carbaldehyde
CAS No.:
Cat. No.: VC17684268
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]furan-2-carbaldehyde -](/images/structure/VC17684268.png)
Specification
Molecular Formula | C11H15NO3 |
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Molecular Weight | 209.24 g/mol |
IUPAC Name | 5-[3-(1-hydroxyethyl)pyrrolidin-1-yl]furan-2-carbaldehyde |
Standard InChI | InChI=1S/C11H15NO3/c1-8(14)9-4-5-12(6-9)11-3-2-10(7-13)15-11/h2-3,7-9,14H,4-6H2,1H3 |
Standard InChI Key | FFDPOXWKRDLPSH-UHFFFAOYSA-N |
Canonical SMILES | CC(C1CCN(C1)C2=CC=C(O2)C=O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The molecule consists of a furan ring substituted at the 2-position with a carbaldehyde group and at the 5-position with a 3-(1-hydroxyethyl)pyrrolidin-1-yl group. The pyrrolidine ring introduces chirality, with the hydroxyethyl side chain at the 3-position contributing to stereochemical complexity. Key structural features include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 235.27 g/mol |
IUPAC Name | 5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]furan-2-carbaldehyde |
Canonical SMILES | O=CC1=CC=C(O1)N2CC(CO)CC2 |
The presence of both hydrogen bond donors (hydroxyl group) and acceptors (aldehyde, ether oxygen) suggests significant solubility in polar solvents and potential for intermolecular interactions .
Spectroscopic Data
While experimental spectra for this specific compound are unavailable, analogs provide a basis for prediction:
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NMR: The aldehyde proton is expected near 9.6–9.8 ppm, while furan protons resonate between 6.2–7.4 ppm. Protons on the pyrrolidine ring and hydroxyethyl group would appear in the 1.5–4.0 range, with splitting patterns reflecting stereochemistry .
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NMR: The aldehyde carbon ( 190–200 ppm), furan carbons ( 110–160 ppm), and pyrrolidine carbons ( 20–70 ppm) would dominate the spectrum.
Synthetic Strategies
Retrosynthetic Analysis
The molecule can be dissected into two fragments:
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Furan-2-carbaldehyde: Readily available via oxidation of 5-hydroxymethylfurfural (HMF) .
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3-(1-Hydroxyethyl)pyrrolidine: Synthesizable through reduction of ketone intermediates or epoxide ring-opening reactions .
Nucleophilic Substitution Approach
Step 1: Synthesis of 3-(1-hydroxyethyl)pyrrolidine
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React pyrrolidin-3-one with ethyl magnesium bromide, followed by hydrolysis to install the hydroxyethyl group .
Step 2: Coupling with Furan-2-carbaldehyde -
Use Mitsunobu conditions () to link the pyrrolidine nitrogen to the furan’s 5-position.
One-Pot Multicomponent Reaction
Combine furan-2-carbaldehyde, a preformed 3-(1-hydroxyethyl)pyrrolidine, and a coupling agent (e.g., ) in anhydrous tetrahydrofuran (THF) under inert atmosphere. This method mirrors HMF sulfonate syntheses, where nucleophilic bases facilitate substitutions .
Yield Optimization
Reaction temperatures below minimize side reactions (e.g., furan ring opening), while stoichiometric control of the nucleophile ensures high conversion rates . Pilot studies on analogous systems report yields of 55–90% under optimized conditions .
Physicochemical and Biological Properties
Solubility and Stability
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Solubility: High in polar aprotic solvents (DMSO, DMF) due to hydrogen-bonding capacity; moderate in water ().
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Stability: The aldehyde group is prone to oxidation, necessitating storage under inert conditions.
Hypothesized Biological Activity
While direct pharmacological data are lacking, structural analogs exhibit:
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Antimicrobial activity: Furan derivatives disrupt bacterial cell membranes.
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Enzyme inhibition: Pyrrolidine moieties often target proteases or kinases .
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Anticancer potential: Aldehyde-containing compounds can form Schiff bases with cellular amines, interfering with proliferation.
Comparative Analysis with Analogous Compounds
The hydroxyethyl group in the target compound may enhance water solubility and target affinity compared to simpler pyrrolidine-furan hybrids .
Future Research Directions
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Synthetic Methodology: Develop asymmetric synthesis routes to access enantiopure forms, leveraging chiral auxiliaries or biocatalysts.
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Biological Screening: Prioritize assays against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., HeLa).
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Derivatization: Explore converting the aldehyde to imines or hydrazones for enhanced stability and bioactivity.
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